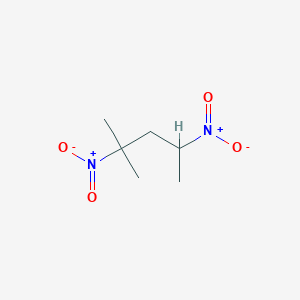
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine is a synthetic peptide composed of glycine, phenylalanine, and tryptophan residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanylglycyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, L-tryptophan, and glycine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
化学反応の分析
Types of Reactions
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Cleaved peptide fragments.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of Glycyl-L-phenylalanylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cellular processes like apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide with similar structural features but lacking the tryptophan residue.
Glycyl-L-tryptophan: Another dipeptide that includes tryptophan but not phenylalanine.
Phenylalanylglycylglycine: A tripeptide with a different sequence of amino acids.
Uniqueness
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both phenylalanine and tryptophan residues allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
60341-74-4 |
|---|---|
分子式 |
C26H30N6O6 |
分子量 |
522.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H30N6O6/c27-12-22(33)31-20(10-16-6-2-1-3-7-16)25(37)29-14-23(34)32-21(26(38)30-15-24(35)36)11-17-13-28-19-9-5-4-8-18(17)19/h1-9,13,20-21,28H,10-12,14-15,27H2,(H,29,37)(H,30,38)(H,31,33)(H,32,34)(H,35,36)/t20-,21-/m0/s1 |
InChIキー |
QRSWAQQBWQYKPH-SFTDATJTSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
